2-Iminopiperidine hydrochloride

Description

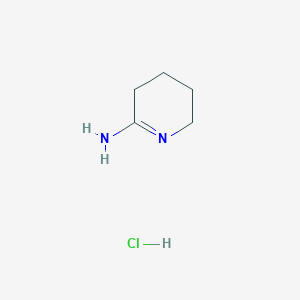

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,4,5-tetrahydropyridin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c6-5-3-1-2-4-7-5;/h1-4H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDTXTDHBRADLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45505-66-6 | |

| Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45505-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50166802 | |

| Record name | Piperidine, 2-imino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16011-96-4 | |

| Record name | 2-Pyridinamine, 3,4,5,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16011-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2-imino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016011964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 2-imino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4,5,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iminopiperidine Hydrochloride

Foreword: The Significance of 2-Iminopiperidine Hydrochloride in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast number of pharmaceuticals due to its favorable physicochemical properties that enhance drug-like characteristics.[1][2] Within this privileged class of compounds, this compound has emerged as a molecule of significant interest, primarily owing to its potent inhibitory activity against nitric oxide synthase (NOS) isoforms.[3] Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, and the targeted inhibition of its production represents a promising therapeutic strategy for various diseases, including inflammatory conditions and neurological disorders.[4]

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable compound in their discovery and development pipelines. The methodologies described herein are grounded in established chemical principles and supported by spectroscopic data, ensuring a reliable and reproducible approach.

I. Strategic Synthesis via Intramolecular Pinner Reaction

The most direct and efficient synthesis of this compound is achieved through an intramolecular Pinner reaction of 5-chlorovaleronitrile. This classical organic transformation provides a robust pathway to the cyclic imino ether, which upon intramolecular cyclization and subsequent protonation, yields the target hydrochloride salt.

Causality of the Synthetic Strategy

The choice of the Pinner reaction is predicated on its reliability in converting nitriles into imidates (or in this case, a cyclic amidine precursor).[5] The use of 5-chlorovaleronitrile as the starting material is strategic; the nitrile group serves as the electrophilic center for the initial reaction, while the terminal chloride acts as a leaving group in the subsequent intramolecular cyclization, forming the six-membered piperidine ring. The reaction is typically acid-catalyzed, with anhydrous hydrogen chloride gas serving both as the catalyst and the source of the hydrochloride salt in the final product.

Reaction Mechanism

The reaction proceeds through a well-established, multi-step mechanism:

-

Protonation of the Nitrile: Anhydrous hydrogen chloride protonates the nitrogen atom of the nitrile group in 5-chlorovaleronitrile, significantly increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: An alcohol, typically ethanol, acts as a nucleophile and attacks the activated nitrile carbon, forming a protonated imidate intermediate.

-

Deprotonation: A chloride ion or another molecule of the alcohol deprotonates the oxygen, yielding a neutral imino ether intermediate.

-

Intramolecular Cyclization (N-alkylation): The nitrogen atom of the imino ether undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming the six-membered piperidine ring.

-

Protonation: The resulting 2-iminopiperidine free base is protonated by the excess hydrogen chloride present in the reaction mixture to yield the stable this compound salt.

References

- 1. A public repository for mass spectrometry imaging data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. THE CHEMISTRY AND PHARMACOLOGY OF SOME 4-AMINOPIPERIDINES AND THEIR DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2-Iminopiperidine Hydrochloride: A Multi-Technique Characterization Guide

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract: 2-Iminopiperidine hydrochloride is a cyclic amidinium salt of significant interest in synthetic chemistry and drug development. Its structure, featuring a protonated imine within a piperidine ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its core spectroscopic characteristics using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations detailed herein are designed to serve as a practical reference for researchers, ensuring confident structural verification and purity assessment.

Introduction and Molecular Structure

This compound (C₅H₁₁ClN₂) is the salt form of a cyclic amidine. The protonation of the imine nitrogen results in a resonance-stabilized amidinium cation, where the positive charge is delocalized across the N-C-N system. This delocalization significantly influences the chemical environment of the molecule's atoms, which is directly observable through spectroscopic methods. Accurate characterization is paramount for its application in research and development, as impurities or alternative isomeric forms could drastically alter its chemical and biological activity.

This guide explains the causality behind the experimental choices and provides a self-validating framework for the analysis of this molecule and structurally related compounds.

Molecular Structure and Numbering: The IUPAC name for the cation is 1-(Piperidin-2-ylidene)ammonium. The hydrochloride is the counter-ion.[1] For the purpose of spectral assignment, the carbon atoms of the piperidine ring are numbered starting from the carbon atom adjacent to the exocyclic nitrogen.

Caption: Figure 1. Structure of 2-Iminopiperidine Cation with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-iminopiperidine. The choice of solvent is critical; while D₂O can be used, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it allows for the observation of exchangeable N-H protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

-

Interpretation of the ¹H NMR Spectrum

The protonated imine group strongly deshields the adjacent protons. The expected signals are detailed below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Comments |

| H4 (axial & equatorial) | ~1.70 | Quintet | 2H | Protons on the carbon furthest from the amidinium group. Least deshielded of the ring protons. |

| H3, H5 (ax & eq) | ~1.85 | Multiplet | 4H | Methylene protons adjacent to C4. Shows complex splitting due to coupling with both H4 and H6/H2 neighbors. |

| H6 (axial & equatorial) | ~3.30 | Triplet | 2H | Protons on the carbon adjacent to the ring nitrogen (N1). Deshielded by the inductive effect of the nitrogen. |

| N-H (Amidinium) | ~8.5 - 9.5 | Broad Singlet | 2H | Exchangeable protons on the exocyclic nitrogen. Chemical shift and peak shape are highly dependent on concentration and residual water. |

| N-H (Piperidine) | ~9.5 - 10.5 | Broad Singlet | 1H | Exchangeable proton on the endocyclic nitrogen (N1). Its presence confirms the protonated state. |

Expertise & Causality: The significant downfield shift of the H6 protons (~3.30 ppm) compared to a typical piperidine (~2.8 ppm) is a direct consequence of the electron-withdrawing nature of the adjacent C=N⁺ moiety.[2] The broadness of the N-H signals is due to rapid chemical exchange with trace amounts of water and quadrupole broadening from the ¹⁴N nucleus.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Utilize the same spectrometer, operating at the corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).

-

Data Acquisition:

-

Acquire a standard one-dimensional, proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0-180 ppm.

-

A higher number of scans is required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to be simple, with four distinct signals corresponding to the four unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Comments |

| C2 (Iminium Carbon) | ~165 | The most downfield signal, characteristic of an imine or amidinium carbon. This value is consistent with reported ranges for similar structures. |

| C6 | ~45 | Carbon adjacent to the endocyclic nitrogen (N1). |

| C3, C5 | ~25 | Methylene carbons beta to the ring nitrogen. |

| C4 | ~21 | Methylene carbon gamma to the ring nitrogen, typically the most upfield signal in the piperidine ring system. |

Trustworthiness: The observation of the C2 carbon in the ~165 ppm region is the single most important diagnostic peak for confirming the presence of the iminium functional group. Its absence would strongly indicate a different isomeric structure or impurity.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in the molecule, particularly the N-H and C=N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added and averaged.

-

Interpretation of the IR Spectrum

The spectrum is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Comments |

| 3300 - 3100 | N-H Stretch (Amidinium) | Strong, Broad | A very broad and intense band typical for protonated amines and amidinium salts, indicative of extensive hydrogen bonding in the solid state.[3] |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium | Stretching vibrations of the methylene groups in the piperidine ring. |

| ~1670 | C=N⁺ Stretch (Amidinium) | Strong | This strong absorption is characteristic of the carbon-nitrogen double bond in the resonance-stabilized amidinium system. Its position confirms the iminium character. |

| ~1580 | N-H Bend | Medium | Scissoring vibration of the NH₂ group. |

| ~1100 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen single bond within the ring. |

Authoritative Grounding: The broadness of the N-H stretching band and the position of the C=N⁺ stretch are classic indicators of a hydrochloride salt of an imine or amidine. This pattern is well-documented for similar structures, such as aminopyridines and other cyclic amidines.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI) is the ideal method for this pre-charged molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Operate the source in positive ion mode.

-

Acquire a full scan mass spectrum (e.g., m/z 50-500).

-

For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the molecular ion peak (m/z 99.1) as the precursor.

-

Interpretation of the Mass Spectrum

-

Molecular Ion: The primary ion observed in the full scan spectrum will be the amidinium cation [C₅H₁₀N₂H]⁺.

-

Expected m/z: 99.1179 (monoisotopic mass)

-

-

Fragmentation Analysis (MS/MS): The fragmentation of the piperidine ring can proceed through several pathways. A common pathway involves retro-Diels-Alder-type ring opening and subsequent loss of neutral fragments. Mass spectrometry of piperidine alkaloids often shows characteristic fragmentation patterns that can be used as a reference.[4][5]

Caption: Figure 2. Proposed ESI-MS/MS Fragmentation Pathway for the 2-Iminopiperidine cation.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of the amidinium system. IR spectroscopy validates the presence of key functional groups (N-H, C=N⁺), while mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. Together, these protocols form a robust, self-validating workflow for the confident characterization of this important chemical entity.

References

- 1. Buy this compound (EVT-1166906) | 41419-55-0 [evitachem.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 3. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Iminopiperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-iminopiperidine hydrochloride, focusing on its solubility in various solvent systems and its chemical stability under stress conditions. As a key intermediate and pharmacophore in drug development, a thorough understanding of these characteristics is paramount for formulation design, analytical method development, and ensuring drug product quality and shelf-life. This document outlines theoretical considerations, detailed experimental protocols for determining thermodynamic solubility and degradation pathways, and guidance on interpreting the resulting data. The methodologies are grounded in established principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).

Introduction: The Significance of this compound

2-Iminopiperidine, a cyclic guanidine derivative, and its hydrochloride salt are pivotal structural motifs in medicinal chemistry. The hydrochloride salt form is often preferred in pharmaceutical development to enhance properties such as crystallinity, stability, and aqueous solubility.[1] A deep understanding of its solubility and stability profile is not merely an academic exercise; it is a fundamental requirement for:

-

Formulation Development: Selecting appropriate excipients and solvent systems for liquid, solid, or semi-solid dosage forms.[2]

-

Analytical Method Validation: Developing stability-indicating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.[3][4]

-

Regulatory Compliance: Fulfilling the stability testing requirements mandated by global regulatory bodies to establish a re-test period for the drug substance and a shelf life for the drug product.[5][6]

-

Predicting Bioavailability: Aqueous solubility is a key determinant of drug absorption and overall bioavailability.[7][8]

This guide will provide the foundational knowledge and practical methodologies for researchers to confidently characterize this compound.

Thermodynamic Solubility Assessment

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions of temperature and pressure.[8] For pharmaceutical applications, this is most often determined using the shake-flask method, which is considered the gold standard.[9][10]

Causality in Solvent Selection

The choice of solvents for a solubility screen is driven by the physicochemical properties of the API and the intended application.[2] For this compound, a salt of an organic base, the following solvent categories are critical:

-

Aqueous Buffers (pH 1.2 - 6.8): This range mimics the physiological pH of the gastrointestinal tract and is a regulatory requirement for Biopharmaceutics Classification System (BCS) studies.[10] The solubility of an ionizable compound like this compound is expected to be highly pH-dependent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are common in manufacturing and purification processes. Preliminary data indicates this compound has slight solubility in methanol.[11]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Often used in early-stage discovery for creating stock solutions and in analytical methods.[12][13]

-

Non-polar Solvents (e.g., Hexane, Toluene): While low solubility is expected, testing in these solvents is important to understand the compound's lipophilicity and potential for interactions with non-polar excipients.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol outlines a robust, self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the thermodynamic solubility in various solvents at a controlled temperature (e.g., 25°C and/or 37°C).

Materials:

-

This compound (of known purity)

-

Selected Solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE, selected for solvent compatibility)

-

Validated HPLC or UV-Vis spectrophotometric method for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that solid material remains after equilibrium is reached.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). The system should be allowed to reach equilibrium, which typically requires 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. Centrifuge the vials to further ensure clear separation of the supernatant.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. Causality Note: This step is critical to remove any undissolved particulates that would falsely elevate the measured concentration. Perform a pre-determined dilution of the filtrate with an appropriate solvent to bring the concentration within the validated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

-

Controls: A blank solvent sample should be run alongside the test samples to ensure no interference. The stability of the compound in the solvent during the experiment should also be confirmed.[9]

Data Presentation: Solubility of this compound

While comprehensive experimental data for this compound is not widely published, the following table provides a template for presenting results, populated with qualitative data found in the literature.

| Solvent System | Temperature (°C) | Qualitative Solubility | Expected Quantitative Range (mg/mL) |

| Water | 25 | Slightly Soluble[11] | 10 - 33 |

| Methanol | 25 | Slightly Soluble[11] | 10 - 33 |

| 0.1 N HCl (pH 1.2) | 37 | Expected to be Soluble | > 33 |

| Phosphate Buffer (pH 6.8) | 37 | Expected to be Soluble | > 33 |

| Ethanol | 25 | Data Not Available | - |

| Isopropyl Alcohol | 25 | Partially Soluble[14] | - |

| Dichloromethane | 25 | Partially Soluble[14] | - |

| DMSO | 25 | Soluble[13] | > 33 |

| Acetone | 25 | Soluble[13] | > 33 |

| Hexane | 25 | Expected to be Insoluble | < 1 |

Note: This table is illustrative. Actual quantitative values must be determined experimentally.

Chemical Stability and Forced Degradation

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5] Forced degradation, or stress testing, is an integral part of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[3][15]

The Logic of Stress Conditions

Forced degradation studies are designed to intentionally break down the molecule to an appropriate extent (typically targeting 5-20% degradation).[15][16] The choice of stressors is based on the chemical structure of the molecule and international guidelines.[15][17] For this compound, which contains a cyclic guanidine moiety, the following conditions are critical:

-

Acid/Base Hydrolysis: The imine and amide-like functionalities are susceptible to hydrolysis. A supplier notes the compound is sensitive to strong acids or bases.[18]

-

Oxidation: The nitrogen atoms could be susceptible to oxidation.

-

Thermal Stress: To evaluate the intrinsic stability of the molecule at elevated temperatures.

-

Photostability: To assess degradation upon exposure to light, as required by ICH Q1B guidelines.[19]

Experimental Workflow: Forced Degradation Study

The following workflow illustrates a systematic approach to conducting a forced degradation study.

Caption: Workflow for a forced degradation study of 2-iminopiperidine HCl.

Key Considerations for Protocol Design

-

Analyte Concentration: A concentration of 1 mg/mL is often recommended for stress studies.[16]

-

Time Points: Samples should be analyzed at multiple time points (e.g., 0, 2, 8, 24 hours) to track the rate of degradation and avoid excessive breakdown.

-

Termination: For acid and base hydrolysis, reactions should be promptly neutralized to prevent further degradation before analysis.[16]

-

Mass Balance: A critical component of the analysis is to ensure mass balance. The sum of the assay value of the main peak and the peak areas of all degradation products should remain constant throughout the study. A significant deviation may indicate that some degradants are not being detected by the analytical method.

-

Peak Purity: The chromatographic purity of the main API peak under each stress condition must be assessed (e.g., using a photodiode array detector or mass spectrometry) to prove the method's specificity.

Anticipated Stability Profile

Based on the structure, the following stability profile can be anticipated:

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acid Hydrolysis | Susceptible | Opening of the piperidine ring or hydrolysis of the imine to a ketone. |

| Base Hydrolysis | Susceptible | Similar to acid hydrolysis, potentially different reaction rates. |

| Oxidation | Potentially Susceptible | N-oxide formation or other oxidative products.[18] |

| Thermal | Likely Stable | Decomposition at very high temperatures. A melting point of 159-161°C is noted.[11] |

| Photostability | To be determined | Dependent on chromophore and energy absorption. |

Conclusion and Recommendations

A thorough characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. The experimental frameworks provided in this guide, based on the shake-flask method for solubility and a systematic forced degradation study for stability, offer a robust starting point for any research program.

It is strongly recommended that:

-

Quantitative solubility be determined early in development across a range of pharmaceutically relevant solvents and aqueous buffers.

-

A comprehensive forced degradation study be executed to build a deep understanding of the molecule's intrinsic liabilities.

-

All analytical methods used for quantification must be fully validated for their stability-indicating properties , ensuring that all significant degradants can be separated from the parent compound.

By adhering to these principles of scientific integrity and regulatory compliance, researchers can build a solid data package that will support and accelerate the entire drug development lifecycle.

References

- 1. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. who.int [who.int]

- 11. This compound | 16011-96-4 [chemicalbook.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. pharmtech.com [pharmtech.com]

- 18. Buy this compound (EVT-1166906) | 41419-55-0 [evitachem.com]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to the Discovery and History of 2-Iminopiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and scientific overview of 2-iminopiperidine hydrochloride, a foundational molecule in the landscape of heterocyclic chemistry. From its likely genesis in the late 19th century through the pioneering work of Adolf Pinner to its contemporary relevance, this document traces the discovery, synthesis, and evolving significance of this cyclic amidine. We will delve into the chemical principles underpinning its formation, explore the evolution of its synthetic protocols, and examine its structural intricacies, including the concept of tautomerism. This guide is intended to serve as a valuable resource for researchers, offering not only a historical narrative but also practical, in-depth scientific insights into the chemistry of this compound.

Introduction: The Piperidine Scaffold and the Significance of the Imino Functional Group

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral components of a vast array of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities.[1][2] The introduction of an imino (=NH) group at the 2-position of the piperidine ring to form 2-iminopiperidine introduces a unique set of chemical properties. This cyclic amidine functionality imparts a significant increase in basicity compared to simple amines and amides, allowing for the formation of stable hydrochloride salts. The protonation of the sp²-hybridized nitrogen results in a positive charge that can be delocalized across the N-C-N system, a key feature influencing its reactivity and biological interactions.

This guide will illuminate the historical path of this compound, a journey that begins in the era of classical organic chemistry and continues to be relevant in modern drug discovery and organic synthesis.

The Dawn of Amidine Synthesis: The Pinner Reaction and the Likely Discovery of this compound

The history of this compound is intrinsically linked to the discovery of a named reaction that has become a cornerstone of amidine synthesis: the Pinner reaction. In 1877, the German chemist Adolf Pinner reported a novel method for the conversion of nitriles into imino esters (also known as imidates) through their reaction with alcohols in the presence of an acid catalyst, typically hydrogen chloride.[1][3] These intermediate imino ester salts, often referred to as "Pinner salts," were found to be highly reactive towards various nucleophiles.[3]

A crucial extension of this reaction, and the most probable route to the first synthesis of this compound, involves the reaction of the Pinner salt with ammonia or an amine to yield an amidine.[3]

Historical Context: The Scientific Landscape of the Late 19th Century

The latter half of the 19th century was a period of explosive growth in organic chemistry. The development of structural theory by Kekulé, Couper, and Butlerov provided a framework for understanding the connectivity of atoms in molecules. This era saw the discovery and systematic study of numerous functional groups and reaction types. The synthesis of new compounds was a primary focus, driven by a desire to understand the fundamental principles of chemical reactivity and to create novel substances with potential applications in medicine and industry. It is within this context of fundamental exploration that Pinner's work on the reactivity of nitriles emerged.

While a definitive, singular publication by Pinner explicitly detailing the synthesis of this compound from a cyclic precursor remains elusive in readily available digitized records, the logical application of his own methodology to a suitable starting material makes this the most credible pathway for its initial discovery. The most likely precursor would have been δ-valeronitrile (5-cyanopentane).

The proposed historical synthesis is a two-step process, beginning with the formation of the Pinner salt, followed by ammonolysis.

Step 1: Formation of the Pinner Salt

The reaction would have commenced with the treatment of δ-valeronitrile with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. This would yield the ethyl imidate hydrochloride salt.

Step 2: Ammonolysis to this compound

The subsequent introduction of ammonia to the reaction mixture would lead to the displacement of the ethoxy group from the imidate, forming the highly stable cyclic amidine, which would be isolated as its hydrochloride salt.

Early Synthetic Methodologies: A Glimpse into 19th-Century Experimental Practice

To appreciate the ingenuity of early organic chemists, it is essential to consider the experimental conditions and analytical techniques available to them. The synthesis of this compound in the late 19th century would have been a testament to meticulous laboratory practice.

Hypothetical Historical Experimental Protocol for the Synthesis of this compound via the Pinner Reaction

Objective: To synthesize this compound from δ-valeronitrile.

Materials:

-

δ-Valeronitrile

-

Absolute ethanol

-

Dry hydrogen chloride gas

-

Anhydrous ether

-

Ammonia gas (or a solution of ammonia in ethanol)

Apparatus:

-

A round-bottomed flask equipped with a gas inlet tube and a reflux condenser (protected from atmospheric moisture with a calcium chloride drying tube).

-

An ice bath.

-

Apparatus for generating dry hydrogen chloride gas (e.g., from the reaction of sodium chloride and concentrated sulfuric acid).

-

Filtration apparatus (e.g., a Büchner funnel and flask).

Methodology:

-

Preparation of the Pinner Salt:

-

A solution of δ-valeronitrile in absolute ethanol would be prepared in the round-bottomed flask and cooled in an ice bath.

-

A stream of dry hydrogen chloride gas would be passed through the solution for several hours. The reaction would be monitored by the precipitation of the Pinner salt.

-

The reaction mixture would be allowed to stand in the cold for an extended period (days) to ensure complete reaction.

-

The precipitated Pinner salt would be collected by filtration, washed with anhydrous ether to remove any unreacted starting materials, and quickly transferred to the next step due to its hygroscopic and thermally unstable nature.[3]

-

-

Ammonolysis:

-

The isolated Pinner salt would be suspended in a suitable solvent, such as absolute ethanol.

-

Ammonia gas would be passed through the suspension, or a concentrated solution of ammonia in ethanol would be added.

-

The reaction mixture would be stirred or shaken for a period of time, likely at room temperature or with gentle warming.

-

The completion of the reaction would be indicated by the dissolution of the Pinner salt and the subsequent precipitation of ammonium chloride.

-

The ammonium chloride byproduct would be removed by filtration.

-

The filtrate, containing the this compound, would be concentrated by evaporation of the solvent.

-

The crude product would be recrystallized from a suitable solvent, such as ethanol-ether, to yield the purified this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and apparatus was critical. Pinner salts are highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester as a byproduct.[3]

-

Low Temperatures: The initial reaction to form the Pinner salt was likely carried out at low temperatures to minimize the formation of byproducts and to control the exothermic nature of the reaction. Pinner salts are also known to be thermally unstable.[3]

-

Gaseous Reagents: The use of gaseous hydrogen chloride and ammonia was a common practice in 19th-century organic synthesis for introducing these reagents into a reaction mixture in a controlled manner.

Structural Elucidation in the Pre-Spectroscopic Era

In the absence of modern spectroscopic techniques such as NMR and IR, the characterization of a newly synthesized compound like this compound would have relied on a combination of physical and chemical methods:

-

Elemental Analysis: Combustion analysis to determine the empirical formula (C₅H₁₁ClN₂) would have been a fundamental step.

-

Melting Point Determination: A sharp and reproducible melting point would have been a key indicator of purity.

-

Salt Formation and Derivatization: The ability to form a hydrochloride salt would have confirmed the basic nature of the compound. Further derivatization reactions, such as acylation of the amino groups, would have provided additional evidence for the proposed structure.

-

Chemical Reactivity: The hydrolysis of the amidine back to the corresponding lactam (2-piperidone) upon treatment with acid or base would have been a strong indicator of the cyclic amidine structure.

The Concept of Tautomerism in 2-Iminopiperidine

A key structural feature of 2-iminopiperidine is its ability to exist in tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of 2-iminopiperidine, the principal tautomeric equilibrium is between the imino form and the amino form (2-amino-3,4,5,6-tetrahydropyridine).

Caption: Tautomeric equilibrium of 2-iminopiperidine.

In the hydrochloride salt, the positive charge is delocalized across the amidinium system, and the distinction between the two forms becomes blurred. However, in the free base, the position of the double bond and the proton on the nitrogen atoms can shift. The relative stability of these tautomers is influenced by factors such as the solvent and the presence of substituents.

Evolution of Synthetic Routes

While the Pinner reaction represents the classical and likely historical route to this compound, modern synthetic chemistry has provided alternative and often more efficient methods for the preparation of cyclic amidines. These include:

-

From Lactams: The direct conversion of 2-piperidone (δ-valerolactam) to 2-iminopiperidine can be achieved through various methods, such as treatment with phosphorus pentachloride to form the imidoyl chloride, followed by reaction with ammonia.

-

From Nitriles (Modern Variations): Modern iterations of the Pinner reaction may employ different acid catalysts or reaction conditions to improve yields and reduce reaction times.

-

From other Piperidine Derivatives: The synthesis can also be approached from other functionalized piperidines through cyclization reactions.

These modern methods offer advantages in terms of milder reaction conditions, higher yields, and greater functional group tolerance, reflecting the significant advancements in synthetic organic chemistry since the time of Pinner.

Contemporary Relevance and Applications

2-Iminopiperidine and its derivatives continue to be of interest to chemists for several reasons:

-

Building Blocks in Organic Synthesis: The cyclic amidine functionality serves as a versatile synthon for the construction of more complex heterocyclic systems.

-

Ligands in Coordination Chemistry: The nitrogen atoms of the amidine group can coordinate to metal ions, making these compounds useful as ligands in catalysis.

-

Pharmacological Scaffolds: The 2-iminopiperidine core is found in a number of biologically active molecules, and its derivatives are explored in drug discovery programs for their potential therapeutic properties.

Conclusion

The discovery of this compound is a testament to the foundational work of early organic chemists like Adolf Pinner. What likely began as a fundamental investigation into the reactivity of nitriles has yielded a molecule that remains relevant in the fields of organic synthesis and medicinal chemistry. This guide has traced the probable historical origins of this compound, rooted in the Pinner reaction, and has provided a technical overview of its synthesis, structure, and properties. By understanding the history of such fundamental molecules, we gain a deeper appreciation for the evolution of organic chemistry and the enduring legacy of its pioneers.

References

Theoretical and Computational Approaches to Understanding 2-Iminopiperidine Derivatives in Drug Discovery

An In-Depth Technical Guide:

Abstract: The 2-iminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a rigid piperidine ring and a reactive imino group presents a fascinating landscape of conformational possibilities, tautomeric equilibria, and diverse intermolecular interactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern theoretical and computational methodologies used to elucidate the structure, reactivity, and biological interactions of 2-iminopiperidine derivatives. We will explore the causality behind selecting specific computational tools, from quantum mechanics for structural and spectroscopic prediction to molecular modeling for drug design applications, ensuring a robust and validated approach to accelerating discovery.

Chapter 1: The Foundational Blueprint: Conformational and Tautomeric Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties. For 2-iminopiperidine derivatives, two fundamental aspects dictate this landscape: the conformation of the piperidine ring and the imine-enamine tautomeric equilibrium. Understanding these features is the first and most critical step in any computational study.

Conformational Preferences of the Piperidine Ring

The piperidine ring typically adopts a low-energy chair conformation. However, the presence of substituents and the partial double-bond character that can arise from the imino group can introduce significant strain, potentially favoring axial orientations or even twist-boat conformers.[1] Density Functional Theory (DFT) is the workhorse method for these investigations, offering an excellent balance of computational cost and accuracy for organic molecules.

Causality of Method Selection: We choose DFT, specifically functionals like B3LYP or M06-2X, because they adeptly capture the electron correlation effects necessary for accurately modeling steric and electronic influences on geometry.[1][2] The M06-2X functional is particularly well-suited for systems where non-covalent interactions, such as intramolecular hydrogen bonds, might play a role in stabilizing certain conformers.[3] A reasonably flexible basis set, such as 6-311+G(d,p), is employed to allow for accurate descriptions of electron distribution and polarization.[2]

The Imine-Enamine Tautomerism

The 2-iminopiperidine core can exist in equilibrium with its 2-amino-1,2,3,4-tetrahydropyridine tautomer. The relative stability of these forms is highly dependent on the substitution pattern and the environment (gas phase vs. solvent). This equilibrium is not merely an academic curiosity; it fundamentally alters the molecule's hydrogen bonding capabilities and overall shape, which has profound implications for receptor binding.

Computational chemistry provides a direct way to quantify the energetics of this equilibrium. By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the dominant species under physiological conditions. DFT calculations are again the tool of choice, capable of determining the relative energies and the energy barrier of the transition state for the tautomerization process.[4][5][6]

Caption: Tautomeric equilibrium between imine and enamine forms.

Quantitative Data Summary: Tautomer Stability

The relative stability of tautomers is typically assessed using DFT calculations. The table below illustrates a hypothetical comparison.

| Tautomer | Functional/Basis Set | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| 2-Iminopiperidine | B3LYP/6-311+G(d,p) | 0.00 (Reference) | 0.00 (Reference) |

| 2-Amino-tetrahydropyridine | B3LYP/6-311+G(d,p) | +2.5 | +2.1 |

| Transition State | B3LYP/6-311+G(d,p) | +45.2 | +44.8 |

Note: These values are illustrative. Actual values are highly system-dependent.

Chapter 2: Validating the Model: Spectroscopic Property Prediction

A computational model is only as good as its ability to reproduce experimental reality. A crucial step in validating our computed low-energy conformers and tautomers is to compare their predicted spectroscopic properties with experimentally obtained data. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for this purpose.

Predicting NMR Spectra

Quantum chemistry allows for the calculation of NMR chemical shifts and spin-spin coupling constants.[7] The Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting isotropic chemical shifts.

Trustworthiness through Validation: The process is self-validating. If the computed chemical shifts (¹H and ¹³C) and coupling constants for the lowest-energy calculated conformer show a strong correlation with the experimental spectrum, it lends high confidence to the predicted geometry. Discrepancies may suggest that the incorrect tautomer was considered, or that the molecule exists as a dynamic average of multiple conformations in solution.

Protocol: NMR Chemical Shift Calculation

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation of the candidate structure (e.g., the lowest energy conformer) at a suitable level of theory (e.g., B3LYP/6-31G(d)). Confirm no imaginary frequencies exist.

-

NMR Calculation: Using the optimized geometry, perform a single-point energy calculation with the GIAO method. A higher-level basis set (e.g., 6-311+G(d,p)) is often recommended for the NMR step to improve accuracy.[8]

-

Solvent Effects: Crucially, include a solvent model, like the Polarizable Continuum Model (PCM), to simulate the experimental conditions (e.g., in CDCl₃ or DMSO).

-

Referencing: Calculate the NMR shielding for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory. The predicted chemical shift is then calculated as: δ_sample = σ_TMS - σ_sample.

-

Analysis: Compare the calculated shifts to the experimental spectrum. A linear regression analysis should yield a high R² value for a good match.

Predicting IR Spectra

The vibrational frequencies calculated during the geometry optimization step can be directly correlated with an experimental IR or Raman spectrum. While calculated frequencies often have a systematic error, they can be corrected using a scaling factor, or more powerfully, by comparing the overall pattern of peaks (fingerprint region) and the intensities of key stretches (e.g., N-H, C=N). The presence or absence of a C=N stretch versus an N-H bend can be a definitive marker to distinguish between imine and enamine tautomers.[9][10]

Chapter 3: From Structure to Application: Molecular Docking and Pharmacophore Modeling

With a validated understanding of the intrinsic properties of 2-iminopiperidine derivatives, we can now investigate their potential as therapeutic agents by modeling their interactions with biological targets.

Molecular Docking: Unveiling Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides invaluable insights into the specific interactions—hydrogen bonds, salt bridges, hydrophobic contacts—that drive binding affinity.[11]

Caption: A typical workflow for molecular docking studies.

Protocol: A Self-Validating Docking Experiment

-

Target Acquisition: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). If a co-crystallized ligand is present, this is ideal.

-

Protein Preparation: Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools. This involves adding hydrogens, assigning protonation states, removing water molecules not critical for binding, and minimizing the structure to relieve clashes.

-

Ligand Preparation: Generate low-energy 3D conformers of your 2-iminopiperidine derivatives. It is critical to consider the correct tautomer and protonation state at physiological pH (pH 7.4).[11]

-

Protocol Validation (Trustworthiness Step): If a co-crystallized ligand exists, remove it from the binding site and re-dock it. The docking protocol is considered valid if the software can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å.[12]

-

Grid Generation: Define the active site by creating a bounding box (grid) around the location of the co-crystallized ligand or catalytically important residues.

-

Docking: Dock the library of 2-iminopiperidine derivatives into the prepared grid.

-

Analysis: Analyze the top-scoring poses. Scrutinize the key interactions predicted by the model. Do they make chemical sense? Are they consistent with known structure-activity relationships (SAR)? This analysis provides hypotheses for designing more potent derivatives.[13][14][15]

Pharmacophore Modeling: Abstracting Key Features

A pharmacophore is an abstract 3D arrangement of essential features that a molecule must possess to be active at a specific biological target.[16] These features include hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[17][18]

Expertise in Application: Pharmacophore models can be generated in two ways:

-

Structure-Based: Derived directly from the key interactions observed between a high-affinity ligand and its receptor in a crystal structure or a validated docking pose. This is generally the more reliable method.

-

Ligand-Based: Generated by aligning a set of known active molecules and identifying the common chemical features they share. This is used when no receptor structure is available.

Once created, a pharmacophore model serves as a powerful 3D query to rapidly screen large virtual libraries for novel compounds that possess the desired features, identifying diverse scaffolds that might otherwise be overlooked.[19]

Conclusion and Future Outlook

The integration of theoretical and computational chemistry into the study of 2-iminopiperidine derivatives provides a powerful, rational framework for drug discovery. By starting with a fundamental understanding of their conformational and tautomeric landscapes, validated by spectroscopic prediction, we can build reliable models for exploring their interactions with biological targets. Techniques like molecular docking and pharmacophore modeling not only explain existing SAR but also provide clear, testable hypotheses for the design of next-generation therapeutics. As computational power and algorithmic accuracy continue to improve, these in silico methods will become ever more indispensable in the journey from molecular concept to clinical candidate.

References

- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A DFT study of 2-aminopurine-containing dinucleotides: prediction of stacked conformations with B-DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Vibrational and Nuclear Magnetic Resonance Properties of 2,2'-Biquinolines: Experimental and Computational Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparative Pharmacophore Modeling and QSAR Studies for Structural Requirements of some Substituted 2-Aminopyridine Derivatives as Inhibitors of Nitric Oxide Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

2-Iminopiperidine Hydrochloride: A Versatile Precursor for Advanced Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered ring provides a robust, three-dimensional framework that can be functionalized to interact with biological targets. Within the diverse family of piperidine derivatives, 2-iminopiperidine hydrochloride emerges as a particularly valuable and reactive precursor. As a cyclic amidine, it possesses a unique combination of nucleophilic and basic properties, making it an exceptional building block for the construction of more complex, fused heterocyclic systems prevalent in modern drug discovery.

This guide provides a detailed exploration of this compound, from its fundamental properties and synthesis to its core reactivity and strategic application in the synthesis of advanced molecular architectures.

Physicochemical Properties and Spectroscopic Profile

This compound is the salt form of a cyclic amidine, which enhances its stability and shelf-life. The protonated imino group significantly influences its reactivity and solubility.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source / Note |

| IUPAC Name | piperidin-2-iminium chloride | Generated from structure |

| Synonyms | 2-Iminopiperidine HCl, 2-Imidopiperidine HCl | [2] |

| CAS Number | 41419-55-0 | [2] |

| Molecular Formula | C₅H₁₁ClN₂ | [2] |

| Molecular Weight | 134.61 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Typical for similar salts |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Inferred from structure |

| ¹H NMR | Expected signals: δ ~3.3-3.5 (t, 2H, C6-H₂), ~2.5-2.7 (t, 2H, C3-H₂), ~1.7-1.9 (m, 4H, C4/C5-H₂), broad signals for N-H protons. | Based on piperidine spectra[3] |

| ¹³C NMR | Expected signal for iminium carbon (C2) at δ ~165-175 ppm. | Based on amidine chemistry |

| IR Spectroscopy | Key absorptions: ~3100-3300 cm⁻¹ (N-H stretch), ~1670-1690 cm⁻¹ (C=N stretch, strong).[4] | [5][6] |

Synthesis of the Precursor: A Representative Protocol

While various methods exist for the synthesis of cyclic amidines[7], a robust and classical approach involves the conversion of the corresponding lactam, δ-valerolactam (2-piperidone). This two-stage process ensures high yields and purity. The first stage involves thionation to create a more reactive intermediate, which is then converted to the amidine.

Experimental Workflow: Synthesis of 2-Iminopiperidine HCl

Caption: Workflow for the two-stage synthesis of the target precursor.

Protocol 1: Synthesis of Piperidine-2-thione from δ-Valerolactam

-

Rationale: The conversion of a lactam's carbonyl oxygen to sulfur using a thionating agent like Lawesson's reagent dramatically increases the electrophilicity of the C2 carbon, preparing it for nucleophilic attack.[8]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add δ-valerolactam (1.0 eq) and anhydrous toluene.

-

Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature and slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench excess reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude piperidine-2-thione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography to yield the solid product.

Protocol 2: Synthesis of this compound from Piperidine-2-thione

-

Rationale: The thiolactam is an excellent precursor for amidine formation. It can be directly displaced by ammonia at elevated temperatures. The final product is isolated as the hydrochloride salt to improve stability.

-

Setup: Place piperidine-2-thione (1.0 eq) in a high-pressure reaction vessel.

-

Reagent Addition: Add a solution of ammonia in methanol (e.g., 7N solution, excess).

-

Reaction: Seal the vessel and heat the mixture (e.g., 80-100°C) for 12-24 hours. The reaction progress can be monitored by GC-MS.

-

Workup: Cool the vessel to room temperature and carefully vent. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Salt Formation: Dissolve the crude 2-iminopiperidine free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Precipitation: Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2.0 M solution, 1.1 eq) with vigorous stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Core Reactivity and Mechanistic Insights

This compound is a masked form of the free base, which is a cyclic amidine. The free base possesses two key reactive sites: the nucleophilic exocyclic imino nitrogen (=NH) and the slightly less nucleophilic endocyclic amino nitrogen (-NH-). This dual reactivity makes it a powerful tool for building fused heterocyclic systems.

A. N-Functionalization: Alkylation and Acylation

The free base can be selectively functionalized at its nitrogen atoms. Alkylation with electrophiles like alkyl halides typically occurs at the more nucleophilic and sterically accessible exocyclic imino nitrogen.[9] This selectivity is crucial for subsequent synthetic steps.

B. Annulation via Condensation with β-Dicarbonyl Compounds

A primary application of 2-iminopiperidine is its role as a 1,3-binucleophile in condensation reactions. When reacted with 1,3-dielectrophiles, such as β-ketoesters or malonic esters, it undergoes a cyclocondensation to form fused pyrimidine rings. This reaction provides a direct route to therapeutically relevant scaffolds like tetrahydropyrido[1,2-a]pyrimidines.[10][11]

Caption: Mechanism of cyclocondensation with a β-ketoester.

This transformation is powerful because it rapidly builds molecular complexity, forming two new bonds and a new six-membered ring in a single synthetic operation.

Application Workflow: Synthesis of a Tetrahydropyrido[1,2-a]pyrimidine Scaffold

This protocol details the practical application of this compound as a precursor for a fused heterocyclic system, a common core in many pharmaceutical agents.

Protocol 3: Synthesis of 2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine

-

Rationale: This procedure demonstrates the cyclocondensation reaction. The hydrochloride salt is first neutralized in situ to generate the reactive free base, which then reacts with ethyl acetoacetate.

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous ethanol.

-

Base Addition: Add a non-nucleophilic base such as sodium ethoxide (NaOEt, 1.05 eq) or potassium carbonate (K₂CO₃, 1.5 eq) to the suspension to generate the free base in situ. Stir for 30 minutes at room temperature.

-

Electrophile Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid) if a strong base was used. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Redissolve the residue in dichloromethane and wash with water to remove salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure fused pyrimidine product.

Safety and Handling

-

Hazard Statements: Assumed to be harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles or a face shield, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is likely hygroscopic.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a potent and versatile precursor in organic synthesis. Its true value lies in the reactivity of its cyclic amidine core, which serves as a robust platform for N-functionalization and, most importantly, for the rapid construction of fused heterocyclic systems through cyclocondensation reactions. For medicinal chemists and drug development professionals, mastering the use of such precursors is key to efficiently accessing novel and complex molecular architectures with high therapeutic potential.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1166906) | 41419-55-0 [evitachem.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structures of cyclic amides. Part III. Thio- and seleno-lactams - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. chemos.de [chemos.de]

Methodological & Application

Application Note & Protocol: 2-Iminopiperidine Hydrochloride as a Prototypical Guanidine Organocatalyst

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-Iminopiperidine hydrochloride as a catalyst in organic synthesis. While specific, named reactions catalyzed exclusively by this molecule are not extensively documented, its core structure places it firmly within the powerful class of cyclic guanidine organocatalysts. This guide elucidates the fundamental principles of guanidine catalysis, using this compound as a model system. We will detail its physicochemical properties, safety and handling protocols, the underlying mechanism of action rooted in its strong basicity and hydrogen-bonding capabilities, and a representative, detailed protocol for a Michael addition reaction. The aim is to provide both the theoretical foundation and the practical steps necessary for successfully employing this and similar guanidine-based catalysts in synthetic applications.

Catalyst Profile: this compound

This compound (CAS: 41419-55-0) is a cyclic organic compound featuring a guanidine moiety embedded within a six-membered piperidine ring.[1] The guanidine functional group is characterized by a central carbon atom bonded to three nitrogen atoms and is one of the strongest organic, non-ionic bases. This high basicity, coupled with the ability to act as a hydrogen-bond donor upon protonation, is the cornerstone of its catalytic activity.[2]

Physicochemical Properties

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 41419-55-0 | [1] |

| Molecular Formula | C₅H₁₁ClN₂ | [1] |

| Molecular Weight | 134.61 g/mol | [1] |

| Appearance | White to off-white powder/solid | [3][4] |

| IUPAC Name | 2,3,4,5-tetrahydropyridin-6-amine;hydrochloride | [1] |

| Melting Point | 217.2 - 217.9 °C | [3] |

| Solubility | Soluble in water, DMSO, Chloroform | [5] |

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. This compound and its derivatives are classified as hazardous.

-

Hazard Profile: The compound is harmful if swallowed and can cause skin irritation and serious eye damage.[3][4] It may also cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][8] The compound can be hygroscopic, so protection from moisture is critical to maintain its catalytic activity.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7]

The Guanidine Catalytic Core: Mechanism of Action

Guanidine derivatives are considered "superbases" and function as powerful Brønsted base organocatalysts.[2][9] Their catalytic cycle is typically understood as a bifunctional activation mechanism, where the catalyst interacts with both the nucleophile and the electrophile simultaneously.[2][10]

The Causality of Catalysis: The process begins with the deprotonation of a pro-nucleophile (e.g., a malonate ester or nitroalkane) by the basic guanidine catalyst. This generates the active nucleophile and a protonated guanidinium cation. This cation is not merely a spectator; its N-H groups are now highly effective hydrogen-bond donors. It forms a complex with the electrophile (e.g., an α,β-unsaturated carbonyl compound), polarizing the acceptor and increasing its reactivity while orienting it for the subsequent nucleophilic attack. This dual activation—Brønsted base activation of the nucleophile and hydrogen-bond-mediated Lewis acid-like activation of the electrophile—is the key to the high efficiency of guanidine catalysts.[2]

References

- 1. Buy this compound (EVT-1166906) | 41419-55-0 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. biosynth.com [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing 2-Iminopiperidine Hydrochloride as a Nitric Oxide Synthase (NOS) Inhibitor

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Iminopiperidine hydrochloride as an inhibitor of nitric oxide synthase (NOS) isoforms. The content herein is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Section 1: The Scientific Foundation - Understanding Nitric Oxide Signaling and Its Inhibition

Nitric oxide (NO) is a unique, gaseous signaling molecule that plays a pivotal role in a vast array of physiological and pathophysiological processes.[1][2] It is not stored in vesicles but is synthesized on demand, rapidly diffusing across cell membranes to enact its effects.[1] Its functions are diverse, ranging from mediating vasodilation and neurotransmission to participating in immune responses against pathogens.[3][4][5]

The synthesis of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). These enzymes convert the amino acid L-arginine into L-citrulline, with NO being produced as a byproduct.[6] In mammals, there are three primary NOS isoforms, each with distinct localizations, regulatory mechanisms, and functions:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS is constitutively expressed and its activity is dependent on intracellular calcium (Ca²⁺) levels.[5][6][7] It is crucial for synaptic plasticity and central regulation of blood pressure.[5] Overproduction of NO by nNOS has been implicated in several neurodegenerative diseases.[8]

-

Endothelial NOS (eNOS or NOS3): Also a constitutive, Ca²⁺-dependent enzyme, eNOS is located in vascular endothelial cells.[5][7] The NO it produces is essential for maintaining vascular tone (vasodilation), which helps regulate blood pressure.[2][5][9]

-

Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced by inflammatory stimuli such as cytokines and bacterial lipopolysaccharides (LPS).[7] Once expressed, it produces large, sustained amounts of NO and its activity is largely independent of intracellular calcium concentrations.[6][7] This high output of NO is a key component of the immune response but can also contribute to the pathophysiology of inflammatory diseases and septic shock.[5][10]

Given the profound biological impact of NO, the targeted inhibition of NOS isoforms represents a significant area of therapeutic and research interest.[11] 2-Iminopiperidine, a member of the cyclic amidine class of compounds, has emerged as a potent inhibitor of NOS enzymes.[12] This guide focuses on the practical application of its hydrochloride salt, which offers enhanced stability and solubility for experimental use.[13][14]

The Nitric Oxide Signaling Cascade

The canonical pathway for NO signaling, particularly in the vasculature, involves its diffusion from endothelial cells into adjacent smooth muscle cells. There, it binds to and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic GMP (cGMP).[1][3] Elevated cGMP levels activate Protein Kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation.[1]

Section 2: Characterization of this compound

Mechanism of Action